

The Pharmacokinetics and Metabolism of Buflomedil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buflomedil Hydrochloride*

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Abstract

Buflomedil Hydrochloride is a vasoactive agent that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **Buflomedil Hydrochloride**. It summarizes key pharmacokinetic parameters from human studies, details analytical methodologies for its quantification in biological matrices, and visually represents its metabolic pathway and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Pharmacokinetics

Buflomedil Hydrochloride exhibits pharmacokinetic properties that are crucial for its clinical application. Studies in humans have demonstrated that its pharmacokinetics are linear within the therapeutic dose ranges.

Absorption

Buflomedil is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes a significant first-pass metabolism in the liver, which reduces its

systemic bioavailability. The average oral bioavailability has been reported to be approximately 72%.

Distribution

Following absorption, buflomedil is distributed throughout the body. The apparent volume of distribution at steady state (V_{dss}) has been determined to be approximately 1.32 ± 0.26 L/kg, suggesting a moderate distribution into tissues.

Metabolism

The metabolism of Buflomedil is a key determinant of its duration of action and elimination. The primary site of metabolism is the liver. The most well-documented metabolic pathway is demethylation, leading to the formation of its major active metabolite.

Excretion

Buflomedil and its metabolites are primarily excreted in the urine. Following intravenous administration, approximately 23.6% of the dose is recovered in the urine as the intact drug and 18.7% as the metabolite, paradesmethyl buflomedil. After oral administration, these values are 18% and 14.8%, respectively.

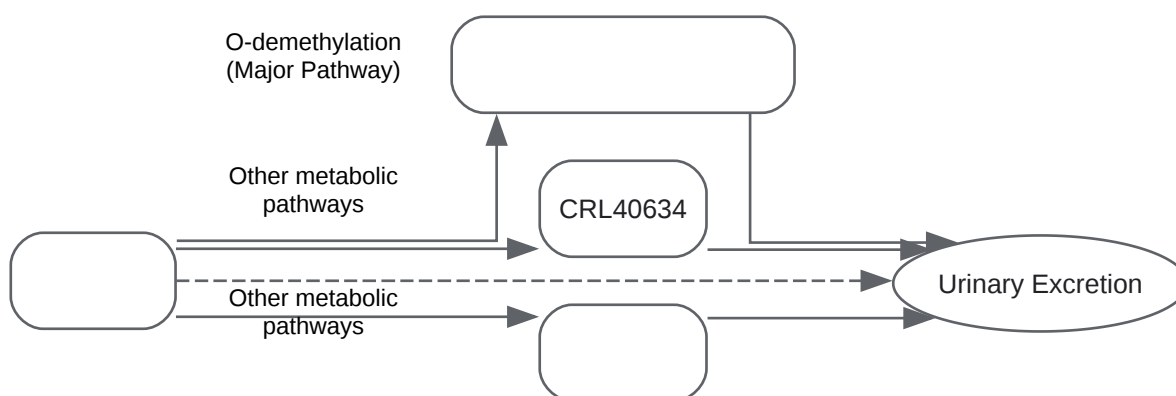
Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **Buflomedil Hydrochloride** obtained from studies in healthy human volunteers and patients.

Parameter	Value	Study Population	Administration Route	Dose	Reference
Tmax (Time to Peak Concentration)	1.8 ± 0.8 h	Patients with Atherosclerotic Disease	Oral (Immediate-Release)	300 mg	[1]
5.5 ± 3.5 h	Patients with Atherosclerotic Disease	Oral (Sustained-Release)	600 mg	[1]	
Cmax (Peak Plasma Concentration)	Not explicitly stated in the provided abstract.	-	-	-	
AUC (Area Under the Curve)	28.7 ± 16.0 µg/mLh (AUC0-∞)	Patients with Atherosclerotic Disease	Oral (Immediate-Release)	300 mg b.i.d.	[1]
32.1 ± 20.7 µg/mLh (AUC0-∞)	Patients with Atherosclerotic Disease	Oral (Sustained-Release)	600 mg	[1]	
t1/2 (Half-Life)	2.97 h	Normal Subjects	Oral	150-450 mg	[2]
3.25 h	Normal Subjects	Intravenous	50-200 mg	[2]	
2.07 h (mean, range: 1.47-2.6 h)	Volunteers	Oral	450 mg	[3]	
Bioavailability (F)	~72%	Normal Subjects	Oral	150-450 mg	[2]
Volume of Distribution (Vdss)	1.32 ± 0.26 L/kg	Normal Subjects	Intravenous	50-200 mg	[2]

Metabolism of Buflomedil Hydrochloride

The biotransformation of Buflomedil primarily occurs in the liver. The main metabolic pathway identified is O-demethylation of one of the methoxy groups on the phenyl ring, resulting in the formation of paradesmethyl buflomedil. Other metabolites, such as CRL40634 and CRL40598, have also been mentioned in the literature, indicating that the metabolism of buflomedil may be more complex.



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Metabolic pathway of **Buflomedil Hydrochloride**.

Experimental Protocols

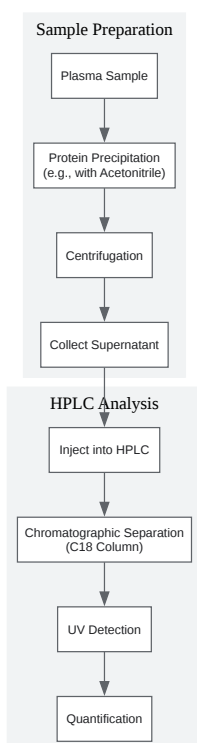
Accurate quantification of Buflomedil and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the determination of buflomedil in plasma has been described as follows:

- **Sample Preparation:** Protein precipitation of plasma samples with an organic solvent (e.g., methanol or acetonitrile).
- **Chromatographic System:**

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate solution).
- Flow Rate: Isocratic elution at a constant flow rate.
- Detection: UV detection at a specific wavelength.



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Experimental workflow for HPLC analysis of Buflomedil.

Gas Chromatography-Mass Spectrometry (GC-MS)

While specific detailed protocols for Buflomedil are not readily available in the searched literature, a general workflow for the analysis of drugs and metabolites by GC-MS involves:

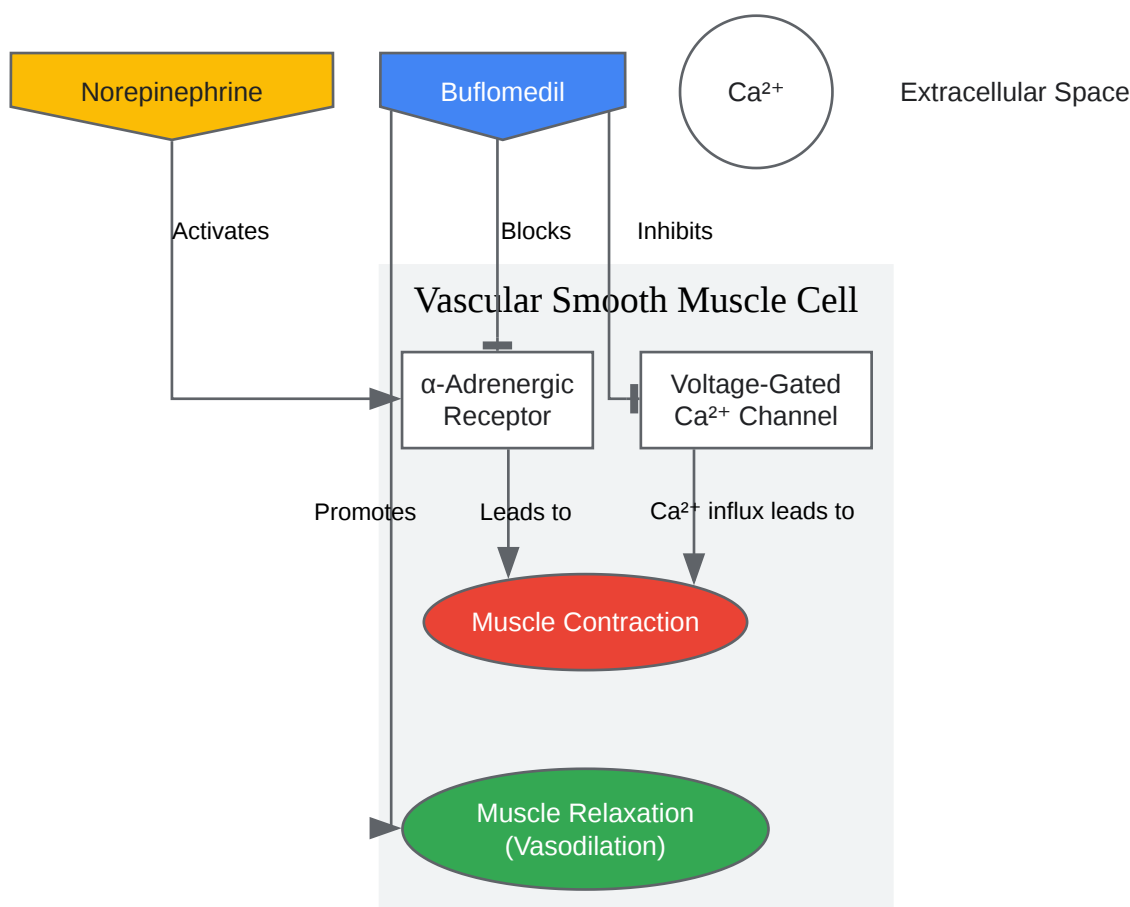
- Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

- Gas Chromatography:
 - Column: A capillary column with a suitable stationary phase.
 - Carrier Gas: An inert gas such as helium or nitrogen.
 - Temperature Program: A programmed temperature gradient to separate the components of the sample.
- Mass Spectrometry:
 - Ionization: Typically electron ionization (EI).
 - Detection: A mass analyzer (e.g., quadrupole) to detect and quantify the fragments of the analyte.

Mechanism of Action

The vasodilatory effects of **Buflomedil Hydrochloride** are attributed to a multi-faceted mechanism of action, primarily involving the antagonism of alpha-adrenergic receptors and modulation of calcium channels in vascular smooth muscle cells.

Buflomedil acts as a non-selective antagonist at α 1- and α 2-adrenergic receptors.^[4] By blocking these receptors, it inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine. This leads to relaxation of vascular smooth muscle and subsequent vasodilation. Additionally, buflomedil has been shown to have a weak calcium antagonistic effect, further contributing to its vasodilatory properties by reducing calcium influx into smooth muscle cells.^[5] Studies have also indicated a preferential antagonistic effect on α 1A-adrenoceptors.



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Mechanism of action of Buflomedil on vascular smooth muscle.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of **Buflomedil Hydrochloride**. The key pharmacokinetic parameters have been presented, and established analytical methods for its quantification have been detailed. While the major metabolic pathway has been identified, further research is warranted to fully elucidate the complete metabolic profile and the specific enzymes involved. Similarly, a more detailed understanding of the downstream signaling cascades following receptor antagonism and channel modulation would provide a more complete picture of its mechanism of action. The information compiled herein serves as a valuable foundation for future research and development involving this vasoactive agent.

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